Cas no 475106-18-4 (tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate)
tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate
- 3-(Aminomethyl)morpholine-4-carboxylic acid tert-butyl ester
- 3-AMINOMETHYL-MORPHOLINE-4-CARBOXYLIC ACID TERT-BUTYL ESTER
- 4-Boc-3-amimethylmorpholine
- 4-Boc-3-aminomethylmorpholine
- 4-Boc-3-aminomethylmorpholine oxalate
- 3-Aminomethyl-4-Boc-morpholine
- 3-Aminomethylmorpholine-4-carboxylic acidtert-butylester
- BH066
- tert-Butyl-3-(aminomethyl)morpholin-4-carboxylat
- F2196-0063
- 475106-18-4
- MFCD06738665
- AB29368
- DTXSID80657773
- SY233439
- SCHEMBL553582
- FS-6102
- 4-N-Boc-3-(aminomethyl)morpholine
- 4-Boc-3-(aminomethyl)morpholine
- DB-070821
- EN300-179320
- AKOS015841601
- (R)-4-Boc-3-morpholinemethanamine
- 4-MORPHOLINECARBOXYLIC ACID, 3-(AMINOMETHYL)-, 1,1-DIMETHYLETHYL ESTER
- MFCD06796250
- SY233440
- (S)-4-Boc-3-morpholinemethanamine
- AB27594
- SB13979
- J-524482
- tert-Butyl3-(aminomethyl)morpholine-4-carboxylate
- IRSSIQNSBCQILH-UHFFFAOYSA-N
- MFCD06739119
-
- MDL: MFCD06738665
- Inchi: 1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11/h8H,4-7,11H2,1-3H3
- InChI Key: IRSSIQNSBCQILH-UHFFFAOYSA-N
- SMILES: O1CCN(C(=O)OC(C)(C)C)C(CN)C1
Computed Properties
- Exact Mass: 216.14700
- Monoisotopic Mass: 216.147
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.8A^2
- XLogP3: -0.1
Experimental Properties
- Density: 1.078
- Boiling Point: 310.7℃ at 760 mmHg
- Flash Point: 141.7°C
- Refractive Index: 1.477
- PSA: 64.79000
- LogP: 1.21920
tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449036423-250mg |
tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate |
475106-18-4 | 95% | 250mg |
$198.00 | 2023-09-01 | |
| Alichem | A449036423-1g |
tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate |
475106-18-4 | 95% | 1g |
$539.55 | 2023-09-01 | |
| Alichem | A449036423-5g |
tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate |
475106-18-4 | 95% | 5g |
$1079.69 | 2023-09-01 | |
| Fluorochem | 210986-250mg |
tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate |
475106-18-4 | 95% | 250mg |
£96.00 | 2022-03-01 | |
| Fluorochem | 210986-500mg |
tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate |
475106-18-4 | 95% | 500mg |
£182.00 | 2022-03-01 | |
| Fluorochem | 210986-1g |
tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate |
475106-18-4 | 95% | 1g |
£299.00 | 2022-03-01 | |
| Fluorochem | 210986-2.5g |
tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate |
475106-18-4 | 95% | 2.5g |
£598.00 | 2022-03-01 | |
| TRC | B750910-25mg |
tert-butyl 3-(aminomethyl)morpholine-4-carboxylate |
475106-18-4 | 25mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B750910-50mg |
tert-butyl 3-(aminomethyl)morpholine-4-carboxylate |
475106-18-4 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B750910-250mg |
tert-butyl 3-(aminomethyl)morpholine-4-carboxylate |
475106-18-4 | 250mg |
$ 275.00 | 2022-06-06 |
tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate Suppliers
tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate
Introduction to Tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate (CAS No. 475106-18-4)
Tert-butyl 3-(aminomethyl)morpholine-4-carboxylate, identified by the chemical compound code CAS No. 475106-18-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound belongs to the morpholine class of heterocyclic amines, which are widely recognized for their versatile biological activities and potential therapeutic applications. The unique structural features of Tert-butyl 3-(aminomethyl)morpholine-4-carboxylate, including its tertiary butyl group and the presence of both an amine and a carboxylate functional group, contribute to its distinctive chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry and medicinal research.
The synthesis of Tert-butyl 3-(aminomethyl)morpholine-4-carboxylate involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The introduction of the tert-butyl group enhances the lipophilicity of the molecule, which can be advantageous in drug delivery systems targeting specific biological membranes. Additionally, the 3-(aminomethyl) moiety provides a site for further functionalization, enabling the attachment of other pharmacophores or biomolecules. This flexibility makes Tert-butyl 3-(aminomethyl)morpholine-4-carboxylate a versatile building block for designing novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological potential of morpholine derivatives due to their ability to modulate various biological pathways. Studies have indicated that compounds containing the morpholine scaffold exhibit properties such as anti-inflammatory, antimicrobial, and anticancer activities. The presence of both an amine and a carboxylate group in Tert-butyl 3-(aminomethyl)morpholine-4-carboxylate suggests that it may interact with biological targets in multiple ways, potentially enhancing its efficacy as a lead compound in drug discovery.
One of the most compelling aspects of Tert-butyl 3-(aminomethyl)morpholine-4-carboxylate is its role as a precursor in the synthesis of more complex molecules. Researchers have utilized this compound to develop novel inhibitors targeting enzymes involved in metabolic disorders and infectious diseases. For instance, recent studies have demonstrated its utility in generating derivatives with enhanced binding affinity to specific protein receptors, which could lead to the development of more effective treatments for neurological disorders and autoimmune diseases.
The chemical stability and solubility profile of Tert-butyl 3-(aminomethyl)morpholine-4-carboxylate also make it an attractive candidate for pharmaceutical applications. Its ability to dissolve in both aqueous and organic solvents facilitates its use in various formulation strategies, including oral and parenteral drug delivery systems. Furthermore, the compound’s compatibility with standard synthetic methodologies allows for scalable production processes, which is crucial for transitioning from laboratory-scale research to industrial manufacturing.
Advances in computational chemistry have further accelerated the exploration of Tert-butyl 3-(aminomethyl)morpholine-4-carboxylate’s potential applications. Molecular modeling studies have provided insights into its interactions with biological targets at an atomic level, enabling researchers to design optimized derivatives with improved pharmacokinetic profiles. These computational approaches have been instrumental in identifying novel analogs with enhanced therapeutic activity while minimizing off-target effects.
The growing body of evidence supporting the utility of morpholine derivatives in drug development has prompted numerous academic and industrial research initiatives. Collaborative efforts between chemists, biochemists, and pharmacologists are now focused on harnessing the full potential of compounds like Tert-butyl 3-(aminomethyl)morpholine-4-carboxylate. By leveraging cutting-edge synthetic techniques and biotechnological tools, researchers aim to uncover new therapeutic modalities that address unmet medical needs across various disease domains.
In conclusion, Tert-butyl 3-(aminomethyl)morpholine-4-carboxylate (CAS No. 475106-18-4) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with its synthetic versatility and potential biological activities, position it as a valuable asset in the quest for novel therapeutic agents. As our understanding of molecular interactions continues to evolve, compounds like this are likely to play an increasingly pivotal role in shaping the future of medicine.
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